Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

Catalog No.
S15831322
CAS No.
M.F
C5H7F3O3
M. Wt
172.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl...

Product Name

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

InChI

InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3/t4-/m1/s1

InChI Key

JQIVIJNGOXXHPV-SCSAIBSYSA-N

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)O

Isomeric SMILES

C[C@@](C(=O)OC)(C(F)(F)F)O

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is a chemical compound characterized by the molecular formula C5_5H7_7F3_3O3_3. This compound is a derivative of propanoic acid, where specific hydrogen atoms are substituted with trifluoromethyl and hydroxyl groups. The presence of these groups imparts unique chemical properties to the compound, making it significant in various scientific and industrial applications. The compound is also known for its potential biological activity and interactions with biomolecules, contributing to its relevance in medicinal chemistry and organic synthesis .

The chemical behavior of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester can be understood through several key reactions:

  • Esterification: The primary method of synthesizing this compound involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with methanol. This reaction is typically catalyzed by acids such as sulfuric acid or hydrochloric acid and requires refluxing at elevated temperatures to ensure complete conversion.
  • Oxidation: This compound can undergo oxidation to form 3,3,3-trifluoro-2-oxo-2-methylpropanoic acid.
  • Reduction: Reduction processes can yield 3,3,3-trifluoro-2-hydroxy-2-methylpropanol.
  • Substitution: The compound can also react through substitution reactions that produce various derivatives depending on the nucleophile involved.

Research into the biological activity of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester suggests that it may interact with various biomolecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating interactions with hydrophobic regions of proteins and enzymes. Meanwhile, the hydroxyl group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function. Preliminary studies indicate its potential as a therapeutic agent and as a precursor in drug development .

The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester can be performed using several methods:

  • Esterification: As mentioned earlier, this is the most common method involving the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with methanol under acidic conditions.
  • Continuous Flow Processes: In industrial settings, continuous flow methods may be employed to enhance efficiency and yield. This involves continuously feeding reactants into a reactor while removing products simultaneously.

These methods highlight the importance of optimizing reaction conditions and catalysts to achieve high yields in both laboratory and industrial settings.

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
  • Agrochemicals: It acts as an intermediate in the production of agrochemicals and specialty chemicals .

Studies focusing on the interactions of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester with biological systems have revealed its potential effects on enzyme activity and protein structure. The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration and influence cellular processes. Additionally, its ability to form hydrogen bonds through the hydroxyl group could modulate interactions with nucleic acids or other biomolecules .

Several compounds share structural similarities with propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acidC4_4H5_5F3_3O3_3Lacks methyl ester functionality
2-Hydroxy-2-methylpropanoic acidC4_4H8_8O3_3Lacks trifluoromethyl group
3,3,3-Trifluoropropanoic acidC4_4H4_4F3_3OLacks hydroxyl and methyl groups

Uniqueness

The uniqueness of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester lies in its combination of both trifluoromethyl and hydroxyl groups. This duality enhances its stability and reactivity compared to similar compounds. The trifluoromethyl group significantly increases lipophilicity while the hydroxyl group contributes to increased reactivity through hydrogen bonding capabilities .

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

172.03472857 g/mol

Monoisotopic Mass

172.03472857 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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